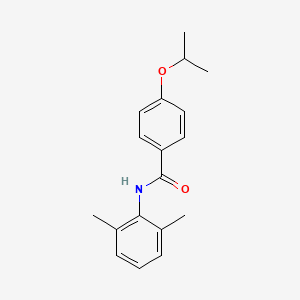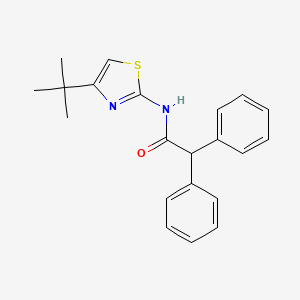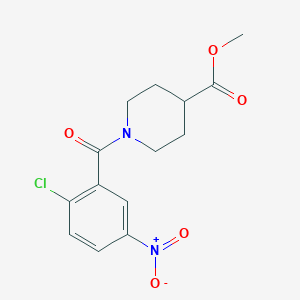![molecular formula C16H15NO B5879335 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as MPA, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPA is a powerful stimulant that affects the central nervous system and has been linked to several adverse effects.
Wirkmechanismus
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which results in a feeling of euphoria and increased energy. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one also acts as a norepinephrine reuptake inhibitor, which contributes to its stimulant effects.
Biochemical and Physiological Effects:
The use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to several adverse effects. These include increased heart rate, blood pressure, and body temperature. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one can also cause dehydration, muscle cramps, and insomnia. Long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to addiction, psychosis, and other mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has several advantages in laboratory experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments is limited by its potential for abuse and its adverse effects on the body.
Zukünftige Richtungen
Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain. Studies should be conducted to determine the optimal dosage and duration of treatment for 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Additionally, research should be conducted to identify potential side effects and ways to mitigate them. Finally, studies should be conducted to determine the potential for abuse and addiction with long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Conclusion:
In conclusion, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a powerful stimulant that has gained popularity in recent years. It has been the subject of several scientific studies due to its potential therapeutic applications. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which contributes to its stimulant effects. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is limited by its potential for abuse and its adverse effects on the body. Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain.
Synthesemethoden
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several chemical reactions. The most common method used to synthesize 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is the Friedel-Crafts reaction. In this reaction, acetophenone is reacted with 2-methylphenylamine in the presence of aluminum chloride. The resulting product is then treated with propionic anhydride to obtain 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Other methods of synthesis have also been reported, including the use of sodium cyanoborohydride and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD). 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been used as a research tool to study the effects of dopamine on the brain.
Eigenschaften
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-12-11-16(18)14-8-3-2-4-9-14/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQHNHPIXRPTP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)
![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)



![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)



![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)